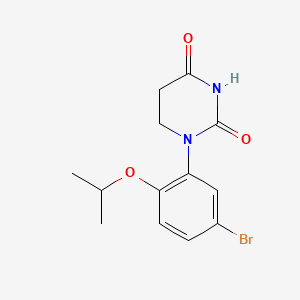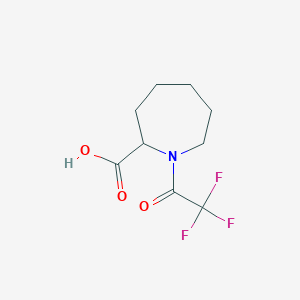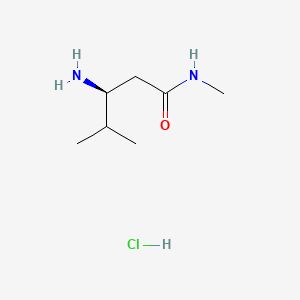
1-Ethynyl-4,4-difluoro-1-methoxycyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-4,4-difluoro-1-methoxycyclohexane is an organic compound with the molecular formula C₉H₁₂F₂O It is characterized by the presence of an ethynyl group, two fluorine atoms, and a methoxy group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-4,4-difluoro-1-methoxycyclohexane typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cycloaddition reactions.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.
Ethynylation: The ethynyl group can be introduced through Sonogashira coupling reactions involving terminal alkynes and aryl halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethynyl-4,4-difluoro-1-methoxycyclohexane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form alkanes or alkenes.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkanes or alkenes.
Substitution: Compounds with new functional groups replacing the methoxy group.
Applications De Recherche Scientifique
1-Ethynyl-4,4-difluoro-1-methoxycyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Ethynyl-4,4-difluoro-1-methoxycyclohexane involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the fluorine atoms can enhance binding affinity through hydrogen bonding and electrostatic interactions. The methoxy group can modulate the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxycyclohexane: Lacks the ethynyl and fluorine groups, resulting in different chemical reactivity and applications.
1-Ethynyl-4-fluorobenzene: Contains an ethynyl group and a single fluorine atom, but lacks the cyclohexane ring and methoxy group.
1-Ethynyl-2,4-difluorobenzene: Similar to 1-Ethynyl-4,4-difluoro-1-methoxycyclohexane but with a benzene ring instead of a cyclohexane ring.
Uniqueness
This compound is unique due to the combination of its structural features, including the cyclohexane ring, ethynyl group, two fluorine atoms, and methoxy group
Propriétés
Formule moléculaire |
C9H12F2O |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
1-ethynyl-4,4-difluoro-1-methoxycyclohexane |
InChI |
InChI=1S/C9H12F2O/c1-3-8(12-2)4-6-9(10,11)7-5-8/h1H,4-7H2,2H3 |
Clé InChI |
YENZHJWYRAKDQY-UHFFFAOYSA-N |
SMILES canonique |
COC1(CCC(CC1)(F)F)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


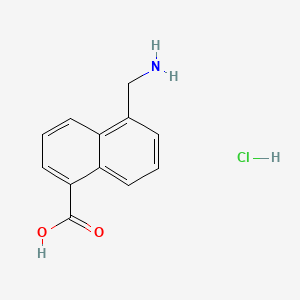
![1-(Aminomethyl)-3-methyl-2lambda6-thia-3-azabicyclo[3.1.0]hexane-2,2-dione hydrochloride](/img/structure/B15304048.png)
![5-[(2-Amino-2-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15304053.png)
![1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B15304061.png)
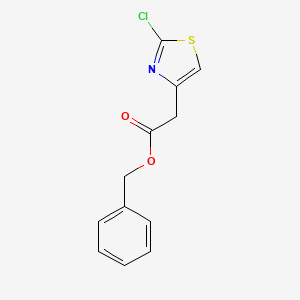
![tert-butyl N-[1-(methylamino)butan-2-yl]carbamate](/img/structure/B15304070.png)
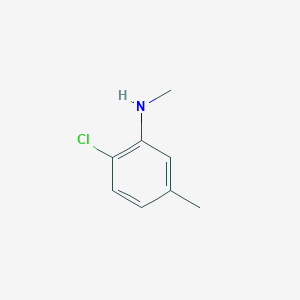
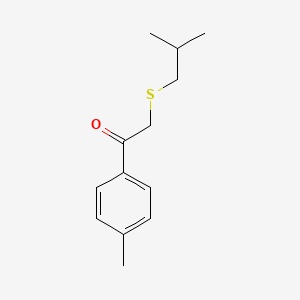

![tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate](/img/structure/B15304102.png)

